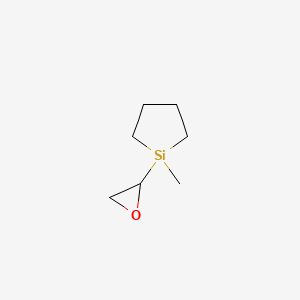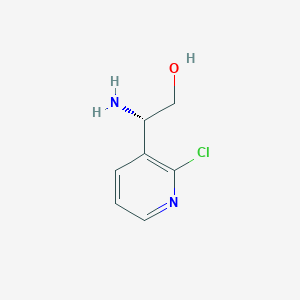
(S)-2-Amino-2-(2-chloropyridin-3-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-amino-2-(2-chloropyridin-3-yl)ethan-1-ol is a chiral compound that belongs to the class of amino alcohols It features a pyridine ring substituted with a chlorine atom at the 2-position and an amino group at the 2-position of the ethan-1-ol chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-(2-chloropyridin-3-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 2-chloropyridine with an appropriate amino alcohol precursor. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the substitution process. The reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of (2S)-2-amino-2-(2-chloropyridin-3-yl)ethan-1-ol may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as crystallization or chromatography to obtain the desired enantiomer in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-amino-2-(2-chloropyridin-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the amino group to an amine.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or sodium methoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 2-amino-2-(2-chloropyridin-3-yl)acetaldehyde.
Reduction: Formation of 2-amino-2-(2-chloropyridin-3-yl)ethane.
Substitution: Formation of 2-amino-2-(2-substituted-pyridin-3-yl)ethan-1-ol derivatives.
Aplicaciones Científicas De Investigación
(2S)-2-amino-2-(2-chloropyridin-3-yl)ethan-1-ol has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of (2S)-2-amino-2-(2-chloropyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an agonist or antagonist at certain receptor sites, modulating the activity of neurotransmitters. The compound’s structure allows it to fit into the binding sites of these receptors, influencing their function and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- (2S)-2-amino-2-(2-fluoropyridin-3-yl)ethan-1-ol
- (2S)-2-amino-2-(2-bromopyridin-3-yl)ethan-1-ol
- (2S)-2-amino-2-(2-methylpyridin-3-yl)ethan-1-ol
Uniqueness
(2S)-2-amino-2-(2-chloropyridin-3-yl)ethan-1-ol is unique due to the presence of the chlorine atom on the pyridine ring, which can significantly influence its reactivity and interaction with biological targets. The chlorine atom can also be a site for further functionalization, allowing the synthesis of a wide range of derivatives with diverse properties.
Propiedades
Fórmula molecular |
C7H9ClN2O |
|---|---|
Peso molecular |
172.61 g/mol |
Nombre IUPAC |
(2S)-2-amino-2-(2-chloropyridin-3-yl)ethanol |
InChI |
InChI=1S/C7H9ClN2O/c8-7-5(6(9)4-11)2-1-3-10-7/h1-3,6,11H,4,9H2/t6-/m1/s1 |
Clave InChI |
KEPJNDSOQPYHGX-ZCFIWIBFSA-N |
SMILES isomérico |
C1=CC(=C(N=C1)Cl)[C@@H](CO)N |
SMILES canónico |
C1=CC(=C(N=C1)Cl)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


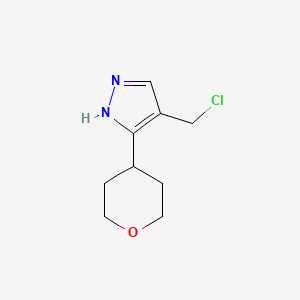
![Methyl 3-[(4-bromophenyl)amino]propanoate](/img/structure/B13558713.png)


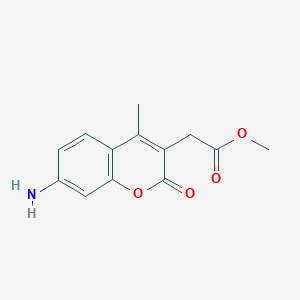
![1-[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]methanaminehydrochloride](/img/structure/B13558729.png)
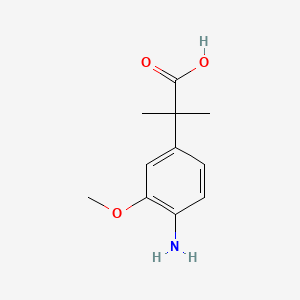

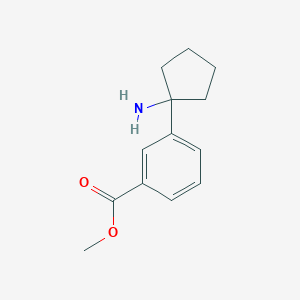
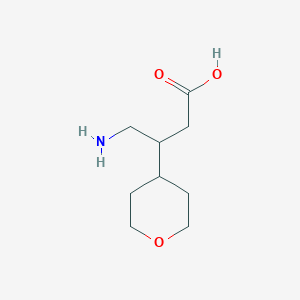
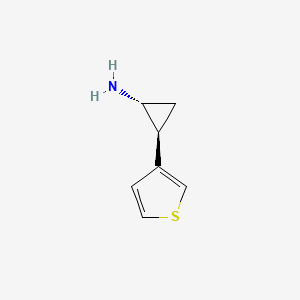
![2-Benzyl-1-oxo-3-phenyl-decahydrocyclohepta[c]pyrrole-3a-carboxylic acid](/img/structure/B13558743.png)

